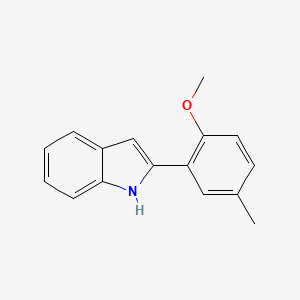
2-(2-methoxy-5-methylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-Methoxy-5-methylphenyl isocyanate”, a compound closely related to the one you’re asking about, has been reported . It’s used in the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, a precursor to develop σ2 receptor ligands .Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS, with an average mass of 179.239 Da . The molecular structure of “2-Methoxy-5-methylphenol” is C8H10O2, with a molecular weight of 138.1638 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 140.3±25.9 °C .Applications De Recherche Scientifique
Synthesis of Novel Indole-Benzimidazole Derivatives
A study by Wang et al. (2016) presents the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were then used to synthesize indole-benzimidazoles, indicating the utility of 2-(2-methoxy-5-methylphenyl)-1H-indole in producing complex heterocyclic compounds with potential chemical and biological applications (Wang et al., 2016).
Antioxidant and Cytotoxicity Properties of Derivatives
Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, for their in vitro antioxidant and cytotoxicity properties. This study underscores the potential of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in developing antioxidants with significant biological activities (Goh et al., 2015).
Melatonin-like Cytoprotective Activity
Spadoni et al. (2006) explored the structure–activity relationships of 5-methoxy-2-(N-acetylaminoethyl)indole derivatives, revealing their potent antioxidant and cytoprotective properties in rat cerebellar cell cultures. The research highlights the therapeutic potential of these compounds in neuroprotection, akin to melatonin’s effects (Spadoni et al., 2006).
Pharmaceutical Research
Serotonin 6 Receptor Antagonists
Nirogi et al. (2017) focused on the optimization of 3-(piperazinylmethyl) indole derivatives as serotonin 6 receptor (5-HT6R) antagonists, leading to the discovery of a clinical candidate for the treatment of cognitive disorders. This illustrates the relevance of 2-(2-methoxy-5-methylphenyl)-1H-indole in developing treatments for neurological conditions (Nirogi et al., 2017).
Materials Science and Engineering
Conducting Polymers Based on Thieno[3,2-b]indoles
Mezlova et al. (2005) reported on the electropolymerization of thieno[3,2-b]indole derivatives, including a methoxy substituted version, to create new conducting materials. This research demonstrates the application of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in the development of novel polymeric materials with potential electronic applications (Mezlova et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGIENOMFAECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-5-methylphenyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

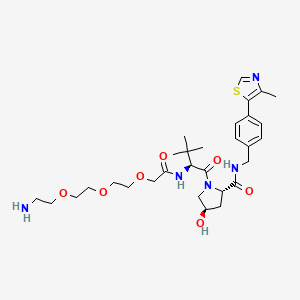
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)
![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)
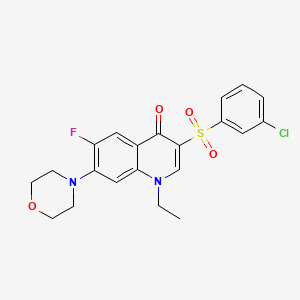

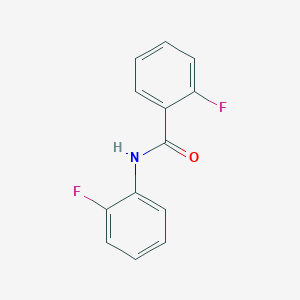
![(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2797543.png)
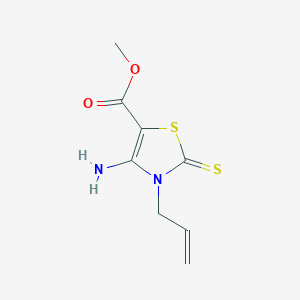

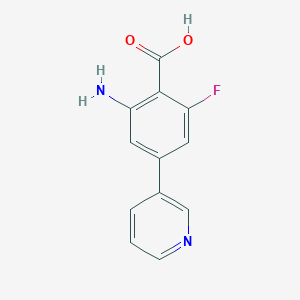
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)
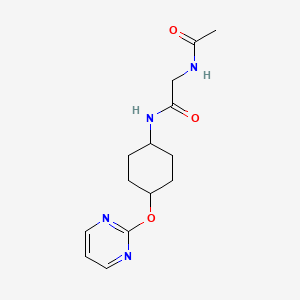
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)
